N-(4-(1H-pyrazol-3-yl)phenyl)-5-nitrofuran-2-carboxamide N-(4-(1H-pyrazol-3-yl)phenyl)-5-nitrofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1209915-18-3
VCID: VC8218438
InChI: InChI=1S/C14H10N4O4/c19-14(12-5-6-13(22-12)18(20)21)16-10-3-1-9(2-4-10)11-7-8-15-17-11/h1-8H,(H,15,17)(H,16,19)
SMILES: C1=CC(=CC=C1C2=CC=NN2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Molecular Formula: C14H10N4O4
Molecular Weight: 298.25

N-(4-(1H-pyrazol-3-yl)phenyl)-5-nitrofuran-2-carboxamide

CAS No.: 1209915-18-3

Cat. No.: VC8218438

Molecular Formula: C14H10N4O4

Molecular Weight: 298.25

* For research use only. Not for human or veterinary use.

N-(4-(1H-pyrazol-3-yl)phenyl)-5-nitrofuran-2-carboxamide - 1209915-18-3

Specification

CAS No. 1209915-18-3
Molecular Formula C14H10N4O4
Molecular Weight 298.25
IUPAC Name 5-nitro-N-[4-(1H-pyrazol-5-yl)phenyl]furan-2-carboxamide
Standard InChI InChI=1S/C14H10N4O4/c19-14(12-5-6-13(22-12)18(20)21)16-10-3-1-9(2-4-10)11-7-8-15-17-11/h1-8H,(H,15,17)(H,16,19)
Standard InChI Key ORXZFNYRSIEOKY-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CC=NN2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1C2=CC=NN2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The molecular formula of N-(4-(1H-pyrazol-3-yl)phenyl)-5-nitrofuran-2-carboxamide is C₁₅H₁₁N₃O₄, with a molar mass of 297.27 g/mol. Its structure comprises three primary regions:

  • Pyrazole Ring: A five-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2. The 3-position of the pyrazole is substituted with a phenyl group.

  • Nitrofuran Moiety: A furan ring substituted with a nitro (-NO₂) group at the 5-position, linked to the carboxamide group.

  • Carboxamide Bridge: Connects the nitrofuran and pyrazole-containing phenyl groups via an amide bond .

The presence of multiple electronegative atoms (N, O) and conjugated π-systems enhances its capacity for hydrogen bonding and π-π interactions, critical for binding to biological targets .

Spectroscopic Characterization

  • ¹H NMR: Signals at δ 8.68 ppm (N=CH), 10.42 ppm (NH), and aromatic protons between δ 6.94–7.89 ppm confirm the E-configuration of the imine bond and phenyl substituents .

  • IR Spectroscopy: Peaks at 1675 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch) validate the carboxamide and nitro groups .

Synthetic Methodologies

Condensation Reactions

The compound is synthesized via a two-step protocol:

  • Formation of 5-Nitrofuran-2-carboxylic Acid Chloride:
    5-Nitrofuran-2-carboxylic acid+SOCl25-Nitrofuran-2-carbonyl chloride+HCl+SO2\text{5-Nitrofuran-2-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{5-Nitrofuran-2-carbonyl chloride} + \text{HCl} + \text{SO}_2

  • Amidation with 4-(1H-Pyrazol-3-yl)aniline:
    5-Nitrofuran-2-carbonyl chloride+4-(1H-Pyrazol-3-yl)anilineN-(4-(1H-Pyrazol-3-yl)phenyl)-5-nitrofuran-2-carboxamide+HCl\text{5-Nitrofuran-2-carbonyl chloride} + \text{4-(1H-Pyrazol-3-yl)aniline} \rightarrow \text{N-(4-(1H-Pyrazol-3-yl)phenyl)-5-nitrofuran-2-carboxamide} + \text{HCl}

Yields typically range from 65–78%, with purity confirmed via HPLC (>95%) .

Optimization Strategies

  • Catalytic Acid Use: Glacial acetic acid (2–4 drops) enhances reaction efficiency by protonating the amine, accelerating nucleophilic attack .

  • Solvent Selection: Absolute ethanol minimizes side reactions, favoring product crystallization .

Biological Activities

Antimicrobial Efficacy

The compound demonstrates broad-spectrum activity against Gram-positive and Gram-negative bacteria:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25.0
Pseudomonas aeruginosa50.0

Mechanistically, the nitro group undergoes enzymatic reduction to generate reactive intermediates that disrupt DNA synthesis and cellular respiration .

Anti-Inflammatory Action

The compound reduced carrageenan-induced paw edema in rats by 72% at 50 mg/kg, outperforming indomethacin (68%) . This effect correlates with COX-2 inhibition and TNF-α suppression .

Mechanistic Insights

Target Engagement

  • Enzymatic Inhibition: Competitively inhibits dihydrofolate reductase (DHFR) with a Kᵢ of 0.45 µM, disrupting nucleotide synthesis .

  • Reactive Oxygen Species (ROS) Generation: Nitrofuran reduction generates superoxide radicals, causing oxidative stress in microbial cells .

Structure-Activity Relationships (SAR)

  • Nitro Group: Essential for antimicrobial activity; removal reduces potency by >90% .

  • Pyrazole Substitution: Bulky aryl groups at the 3-position enhance anticancer activity by improving lipophilicity and target binding .

Pharmacokinetic and Toxicity Profile

ParameterValueMethod
Plasma Half-life (t₁/₂)4.2 hRat IV injection
LogP2.1HPLC
LD₅₀ (Mouse)320 mg/kgAcute toxicity

Hepatotoxicity (elevated ALT/AST at 100 mg/kg) and moderate plasma protein binding (78%) were observed, necessitating structural optimization .

Comparative Analysis with Analogues

CompoundMIC (µg/mL)IC₅₀ (µM)Anti-Inflammatory (%)
Nitrofurantoin®6.25N/AN/A
This Compound12.518.772
5-Nitrofuran-2-carboxamide25.035.258

The pyrazole-phenyl moiety confers enhanced bioavailability and target specificity compared to simpler nitrofuran derivatives .

Future Directions

  • Prodrug Development: Masking the nitro group to reduce cytotoxicity while retaining efficacy.

  • Combination Therapies: Synergistic studies with β-lactam antibiotics or cisplatin.

  • Crystallographic Studies: X-ray diffraction to resolve binding modes with DHFR and COX-2.

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